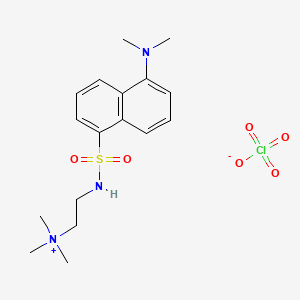

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate

Übersicht

Beschreibung

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, also known as this compound, is a useful research compound. Its molecular formula is C17H26ClN3O6S and its molecular weight is 435.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl-trimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N3O2S.ClHO4/c1-19(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)18-12-13-20(3,4)5;2-1(3,4)5/h6-11,18H,12-13H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALGRPFYCOBGHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187067 | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33423-98-2 | |

| Record name | Dns-chol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dansylaminoethyl trimethylammoniumperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (Dns-chol) interact with the cholinergic receptor, and what are the downstream effects observed?

A1: Dns-chol exhibits a unique interaction profile with the cholinergic receptor. Studies utilizing receptor-rich membrane fragments from Torpedo electric organ revealed that Dns-chol binds to both the cholinergic receptor site and secondary sites. [, ] Binding to the receptor site is characterized by changes in Dns-chol fluorescence emission properties depending on the nature of the cholinergic ligand (agonist or antagonist) bound to the receptor. [] This property makes Dns-chol a valuable tool for studying ligand-receptor interactions. Furthermore, Dns-chol binding is influenced by the presence of local anesthetics and calcium ions, indicating its sensitivity to factors modulating receptor affinity. []

Q2: The research mentions that this compound (Dns-chol) interacts with two classes of sites in membrane fragments. Can you elaborate on this?

A2: Dns-chol interacts with both the cholinergic receptor site and secondary, non-receptor sites within membrane fragments. [, ] This interaction is detectable through changes in Dns-chol's fluorescence properties. Binding to the receptor site itself elicits a distinct fluorescence signal. Interestingly, the fluorescence emission of Dns-chol bound to secondary sites changes depending on the type of cholinergic ligand (agonist or antagonist) occupying the receptor site. [] This suggests an allosteric link between the receptor site and the secondary binding sites of Dns-chol, providing a nuanced understanding of ligand-receptor interactions and the membrane environment.

Q3: How is this compound (Dns-chol) used to study the structure and function of the cholinergic receptor?

A3: Dns-chol serves as a fluorescent probe, providing insights into the cholinergic receptor's structure and function. [] By observing Dns-chol's fluorescence changes upon binding to the receptor proteolipid extracted from Electrophorus electricus electric organ, researchers can investigate ligand-receptor interactions. [] For instance, the competitive binding of acetylcholine, dimethyl-d-tubocurarine, and decamethonium against Dns-chol for receptor binding sites can be monitored, revealing information about the receptor's binding affinities and pharmacological profile. []

Q4: Can you describe the use of this compound (Dns-chol) in studying enzyme kinetics?

A4: While primarily known for its interaction with the cholinergic receptor, a study highlighted the use of Dns-chol in enzyme kinetic studies. [] Specifically, it was used as a potent reversible inhibitor of horse serum butyrylcholinesterase (BuChE). [] The observed mixed-type inhibition at low substrate concentrations and competitive inhibition at high substrate concentrations, as revealed through Dns-chol's effects, provided evidence supporting the existence of a peripheral regulatory site on BuChE, advancing our understanding of the enzyme's kinetic mechanism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)